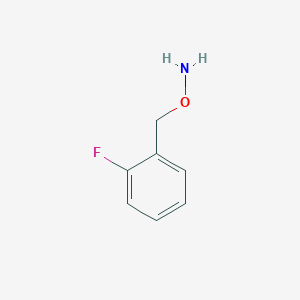

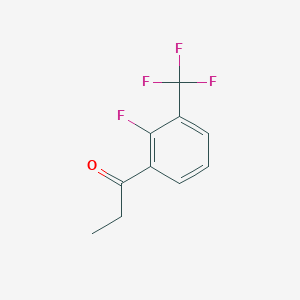

O-(2-Fluorobenzyl)hydroxylamine

Vue d'ensemble

Description

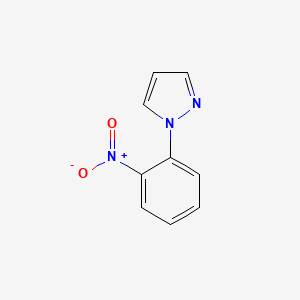

O-(2-Fluorobenzyl)hydroxylamine is a chemical compound that is related to the family of benzylhydroxylamines, which are known for their utility in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of closely related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine and 2-fluorobenzylamine, which can be used to infer some aspects of this compound's behavior in chemical contexts .

Synthesis Analysis

The synthesis of related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, involves the reaction of a pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of this compound by starting with a 2-fluorobenzyl bromide instead.

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine, a compound structurally similar to this compound, has been studied using rotational spectroscopy and quantum chemical methods. The presence of fluorine on the benzyl ring affects the flexibility and dynamical properties of the molecule, as evidenced by the identification of stable conformers and the analysis of tunneling pathways .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the reactions of similar compounds can be informative. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has been used to derivatize carbonyl compounds for analysis by gas chromatography and mass spectrometry, indicating that this compound could potentially serve a similar role in derivatization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. For example, the derivatization of volatile carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine is facilitated by the use of microwave energy, suggesting that this compound may also react efficiently under microwave-assisted conditions . Additionally, the fluorine substitution in 2-fluorobenzylamine significantly affects its structural properties, which could imply that this compound may exhibit unique physical properties due to the presence of the fluorine atom .

Applications De Recherche Scientifique

Agent de dérivatisation en chromatographie

O-(2-Fluorobenzyl)hydroxylamine peut être utilisé comme agent de dérivatisation en chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS). Il a été comparé à d'autres réactifs de dérivatisation comme la 3-nitrophénylhydrazine (3-NPH) et la 2-picolylamine (2-PA) pour l'analyse des acides gras à chaîne courte (AGCC). Les AGCC sont des métabolites dérivés du microbiote intestinal et impliqués dans l'homéostasie de l'hôte .

Recherche biologique

Le composé peut être utilisé dans la recherche biologique, en particulier dans les études impliquant le microbiote intestinal. Le profilage des AGCC à partir d'échantillons biologiques joue un rôle important dans la révélation de l'interaction entre le microbiote intestinal et les agents pathogènes .

Synthèse chimique

this compound pourrait potentiellement être utilisé dans la synthèse d'autres composés organiques complexes. Sa structure chimique unique pourrait le rendre utile dans certaines voies de synthèse .

Chimie analytique

En chimie analytique, this compound pourrait être utilisé comme réactif pour la détection ou la quantification de certains composés .

Orientations Futures

Mécanisme D'action

Target of Action

O-(2-Fluorobenzyl)hydroxylamine is a versatile reagent used for the detection of carbonyl-containing compounds . It is primarily used in the preparation of oximes of steroids-bearing keto group .

Mode of Action

The compound interacts with its targets by derivatizing them. It is used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving carbonyl-containing compounds. The compound is used to detect these compounds through GC, GC-MS, and other methods .

Pharmacokinetics

Its solubility in water (50 mg/ml, clear to slightly hazy, colorless ) suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the detection and quantification of carbonyl-containing compounds. It enables the measurement of oxygenated organics in environmental and biological samples .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . The efficacy of the compound in detecting carbonyl-containing compounds can also be influenced by the sample’s composition and the presence of interfering substances.

Propriétés

IUPAC Name |

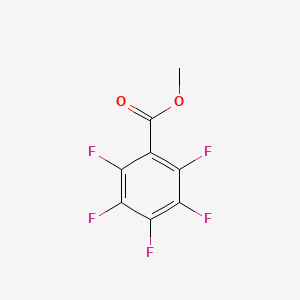

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)